molecular formula C16H19N7O6 B15125488 ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate

ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B15125488
M. Wt: 405.37 g/mol
InChI Key: ZPVLTIXYQGANFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CVT 3127 is a chemical compound known for its potential applications in various scientific fields. It is a small-molecule renin inhibitor developed for the treatment of hypertension and kidney disease. Renin inhibitors are a class of drugs that inhibit the activity of renin, an enzyme involved in the regulation of blood pressure and electrolyte balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CVT 3127 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions for CVT 3127 are proprietary and not publicly disclosed. general methods for synthesizing renin inhibitors typically involve the use of organic solvents, catalysts, and controlled reaction temperatures.

Industrial Production Methods

Industrial production of CVT 3127 would likely involve large-scale chemical synthesis using batch or continuous flow processes. These methods ensure the consistent production of high-purity compounds. The process would include rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CVT 3127 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

CVT 3127 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of renin inhibition and to develop new renin inhibitors.

    Biology: Investigated for its effects on cellular processes related to blood pressure regulation and kidney function.

    Medicine: Explored as a potential therapeutic agent for treating hypertension and kidney disease.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

CVT 3127 exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, CVT 3127 reduces the production of angiotensin I, which in turn decreases the formation of angiotensin II, a potent vasoconstrictor. This leads to a reduction in blood pressure and a decrease in the workload on the heart and kidneys.

Comparison with Similar Compounds

Similar Compounds

    Aliskiren: Another renin inhibitor used to treat hypertension.

    SPH3127: A novel direct renin inhibitor with similar applications.

Uniqueness

CVT 3127 is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It may offer advantages in terms of potency, selectivity, and safety profile compared to other renin inhibitors.

Biological Activity

Ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This compound includes an ethyl ester group, a pyrazole moiety, and a purine derivative, with a molecular formula of C₁₃H₁₅N₅O₅ and a molecular weight of approximately 283.24 g/mol .

The compound exhibits significant biological activity primarily through interactions with adenosine receptors (ARs). Research suggests that compounds with similar structures can act as either agonists or antagonists for various adenosine receptor subtypes. These receptors are implicated in numerous physiological processes, including:

  • Immunomodulation : Adenosine receptors play a crucial role in regulating immune responses.
  • Neuroprotection : They are involved in neuroprotective mechanisms against various neurological disorders.
  • Cardiovascular Effects : Adenosine signaling influences heart rate and vascular tone.

Comparative Biological Activity

The following table summarizes the biological activity of this compound in comparison to related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl CompoundEthyl ester, pyrazole ring, purine baseAdenosine receptor modulationCombination of pyrazole and carbohydrate moiety
6-AminoadenosinePurine base with amino groupAdenosine receptor agonistDirectly derived from adenosine
2-ChloroadenosineChlorinated purine derivativeNon-selective AR agonistHigh affinity for A1 and A2A receptors
PSB Family CompoundsVarious substitutions on purinesSelective AR agonistsHigh selectivity for specific receptor subtypes

The unique combination of the pyrazole ring and carbohydrate moiety in ethyl 1-{6-amino...} may influence its binding characteristics and biological effects compared to other compounds .

Case Studies and Research Findings

  • Adenosine Receptor Agonism : Studies have demonstrated that ethyl 1-{6-amino...} can selectively activate certain adenosine receptor subtypes. This activity has potential implications for therapeutic applications in treating inflammatory diseases and neurodegenerative disorders .
  • Pharmacological Profiles : Research indicates that this compound exhibits a pharmacological profile that suggests its utility as a drug candidate for modulating immune responses. In vitro studies have shown significant modulation of cytokine release from immune cells upon treatment with the compound .
  • Therapeutic Potential : Ongoing studies are evaluating the potential of this compound in various disease models. Preliminary results indicate promising outcomes in models of rheumatoid arthritis and multiple sclerosis due to its immunomodulatory effects .

Properties

IUPAC Name

ethyl 1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVLTIXYQGANFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.